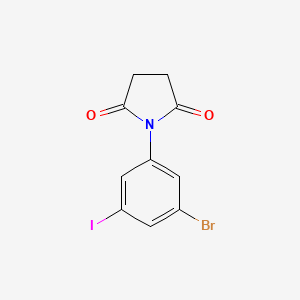

1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

CAS-Nummer |

113817-06-4 |

|---|---|

Molekularformel |

C10H7BrINO2 |

Molekulargewicht |

379.98 g/mol |

IUPAC-Name |

1-(3-bromo-5-iodophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H7BrINO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |

InChI-Schlüssel |

FKHMAFQHYSGOBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1=O)C2=CC(=CC(=C2)I)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of N-Aryl Maleimides (General Procedure)

A well-documented approach for preparing N-aryl pyrrolidine-2,5-diones involves the reaction of an aryl amine with maleic anhydride followed by cyclization:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Aryl amine (3-bromo-5-iodoaniline) + Maleic anhydride | Stirring in an organic solvent (e.g., acetic acid or ethanol) at room temperature or mild heating to form maleamic acid intermediate | Typically quantitative or high yield |

| 2 | Cyclization | Heating with acetic anhydride and sodium acetate or other dehydrating agents at 60–80 °C for 2–4 hours | Cyclization to maleimide ring; yields vary 70–90% depending on conditions |

This method is supported by analogous syntheses of substituted N-aryl maleimides reported in the literature, where the maleamic acid intermediate is cyclized under dehydrating conditions to afford the pyrrolidine-2,5-dione core.

Specific Considerations for Halogenated Aryl Substituents

- The presence of bromine and iodine substituents on the aromatic ring requires careful control of reaction conditions to avoid dehalogenation or side reactions.

- The aryl amine precursor (3-bromo-5-iodoaniline) can be synthesized via selective halogenation of aniline derivatives or by halogen exchange reactions.

- The maleic anhydride coupling is generally tolerant of these substituents, but purification may require chromatographic techniques to separate regioisomers or side products.

Alternative Synthetic Routes

- Direct halogenation of preformed N-phenyl maleimide: This approach involves first synthesizing N-phenyl pyrrolidine-2,5-dione and then performing regioselective bromination and iodination on the aromatic ring. However, regioselectivity and over-halogenation are challenges.

- Cross-coupling strategies: Using palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to install the 3-bromo-5-iodophenyl group onto a preformed maleimide scaffold is a modern alternative, though less common for this compound.

Detailed Experimental Data from Related Compounds

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents & Conditions | Expected Yield | Key Observations |

|---|---|---|---|---|

| 1 | Formation of maleamic acid | 3-Bromo-5-iodoaniline + maleic anhydride in acetic acid, reflux 3–4 h | >90% | Formation of intermediate, monitored by TLC |

| 2 | Cyclization to maleimide | Acetic anhydride + sodium acetate, 80 °C, 2–4 h | 70–90% | Dehydration step, product isolated by chromatography |

| 3 | Purification | Silica gel chromatography, recrystallization | - | Ensures removal of impurities and unreacted starting materials |

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione, including 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione, exhibit notable antimicrobial properties. A study reported the synthesis and evaluation of various pyrrolidine derivatives against Mycobacterium tuberculosis, highlighting their potential as inhibitors of the enoyl acyl carrier protein reductase (InhA), an essential enzyme in fatty acid biosynthesis in mycobacteria . The compound's ability to inhibit growth in multi-drug resistant strains underscores its therapeutic potential.

Anti-inflammatory Properties

Pyrrolidine derivatives have also been studied for their anti-inflammatory effects. Research involving related compounds demonstrated significant inhibition of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). The compounds exhibited varying degrees of anti-proliferative activity against PBMCs, suggesting that this compound may possess similar properties .

Structural Studies and Synthesis

Synthesis Techniques

The synthesis of this compound typically involves palladium-catalyzed reactions that allow for the introduction of halogen substituents at specific positions on the phenyl ring. This method is crucial for enhancing the compound's biological activity and optimizing its pharmacological profile .

Structural Characterization

Advanced characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to elucidate the structural properties of pyrrolidine derivatives. These studies provide insights into their stereochemistry and conformational flexibility, which are important for understanding their interaction with biological targets .

Case Studies

Case Study 1: Antitubercular Activity

A series of studies have focused on the antitubercular activity of pyrrolidine derivatives. In one study, compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis. The results showed promising inhibitory effects on bacterial growth, particularly against resistant strains .

Case Study 2: Anti-inflammatory Effects

Another investigation examined the anti-inflammatory activities of related pyrrolidine derivatives. The compounds were assessed for their ability to inhibit cytokine production in PBMC cultures stimulated with lipopolysaccharides. The findings indicated that certain derivatives significantly reduced the levels of inflammatory markers such as IL-6 and TNF-α .

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins. Additionally, the pyrrolidine-2,5-dione moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Pyrrolidine-2,5-dione Derivatives

1-(3-Bromopropyl)pyrrolidine-2,5-dione (CAS 72479-05-1):

- Structural Features : A bromoalkyl substituent instead of a halogenated aryl group.

- Similarity : Moderate structural similarity (0.73), suggesting divergent reactivity and biological targets due to the aliphatic bromo group .

- Applications : Primarily used as an intermediate in organic synthesis, contrasting with the aryl-halogenated target compound, which may have enhanced aromatic interaction capabilities.

- (S)-1-(4-Bromo-1-(tert-butyl)-3-phenyl-1H-pyrazol-5-yl)pyrrolidine-2,5-dione: Structural Features: Contains a brominated pyrazole ring and a bulky tert-butyl group. Synthesis: Prepared via organocatalyzed asymmetric Michael addition (58% yield, dr > 20:1) .

Aryl-Substituted Pyrrolidine-2,5-dione Derivatives

- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione: Structural Features: A pyridine-amino-methyl substituent. Activity: Demonstrates moderate antimicrobial activity against E. coli, B. subtilis, and A. fumigatus (78–80% yield via Mannich reaction) . Comparison: The target compound’s halogenated aryl group may exhibit stronger electrophilic character, favoring different biological interactions (e.g., covalent binding to enzymes).

- 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione: Structural Features: A methoxy-substituted phenethyl chain. Activity: Known for anticonvulsant properties, highlighting the role of aryl substituents in CNS-targeted activity .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

- 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Compound 4): ED₅₀: Higher than reference drugs valproic acid (VPA) and ethosuximide (ETX). Mechanism: Dual inhibition of voltage-gated sodium and L-type calcium channels .

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione :

Biologische Aktivität

1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a pyrrolidine core with halogen substitutions that enhance its reactivity and biological interactions. The presence of bromine and iodine atoms plays a crucial role in its binding affinity to various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The halogen atoms increase the compound's lipophilicity and electronic properties, facilitating stronger interactions with biological macromolecules. This compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, particularly those related to inflammatory processes and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis . The specific activity against M. tuberculosis is attributed to the inhibition of the enoyl acyl carrier protein reductase (ENR) InhA, a critical enzyme in fatty acid biosynthesis in mycobacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Similar pyrrolidine derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . The compound's ability to modulate COX activity suggests a promising avenue for developing anti-inflammatory agents.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study reported that derivatives similar to this compound showed potent inhibitory effects against M. tuberculosis strains, particularly targeting the InhA enzyme . This finding underscores the therapeutic potential of such compounds in treating tuberculosis.

- COX Inhibition : Another investigation evaluated a series of pyrrolidine derivatives for their COX inhibitory activity. Compounds were tested using an enzyme immunoassay kit, revealing potent COX-2 inhibitory effects with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac . This positions this compound as a candidate for further development in anti-inflammatory therapies.

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Bromo-5-iodophenyl)pyrrolidine-2,5-dione, and how is structural confirmation achieved?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. For example, the iodophenyl group can be introduced using Ullmann coupling, while bromination is achieved via electrophilic substitution. Post-synthesis, structural confirmation requires a combination of -/-NMR (to identify proton and carbon environments), FT-IR (to confirm carbonyl groups in the pyrrolidine-dione ring), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for unambiguous stereochemical analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to map substituents on the aromatic ring and pyrrolidine-dione core.

- Mass Spectrometry : HRMS or MALDI-TOF to verify molecular ion peaks and isotopic patterns (Br and I contribute distinct signatures).

- Elemental Analysis : To confirm stoichiometry, especially for heavy atoms like bromine and iodine.

- HPLC-PDA : For purity assessment, using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational reaction path searches improve the efficiency of synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, identifying energetically favorable pathways. For instance, ICReDD’s approach combines quantum mechanics with machine learning to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. Feedback loops between experimental yields and computational models further refine parameters like catalyst loading or reaction time .

Q. What experimental design strategies resolve contradictions in reaction yields during scale-up?

- Methodological Answer : Factorial design (e.g., Box-Behnken or Central Composite Design) systematically tests variables (temperature, stoichiometry, solvent). For example, a 3 factorial design can isolate interactions between iodine source reactivity and bromine electrophilicity. ANOVA analysis identifies statistically significant factors, while response surface methodology (RSM) optimizes conditions. This approach minimizes confounding variables and clarifies yield discrepancies .

Q. How does the electronic interplay between bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing effects of Br and I deactivate the aromatic ring, requiring careful selection of catalysts (e.g., Pd(PPh)) and ligands (XPhos) to enhance oxidative addition. Hammett substituent constants () quantify electronic effects: the meta-bromo and para-iodo groups create a synergistic electron-deficient environment, favoring Suzuki-Miyaura couplings with electron-rich boronic acids. Kinetic studies (e.g., Eyring plots) further elucidate activation barriers .

Q. What strategies are employed to assess the compound’s potential as a bioactive scaffold?

- Methodological Answer : Functionalization of the pyrrolidine-dione core (e.g., introducing amine or carboxylate groups) enables structure-activity relationship (SAR) studies. In vitro assays (e.g., enzyme inhibition or cell viability screens) are paired with molecular docking to predict binding affinities. For example, modifications at the 3- and 5-positions of the phenyl ring can enhance interactions with kinase active sites, as demonstrated in analogous aminopyrrolidine derivatives .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported catalytic efficiencies for halogen exchange reactions involving this compound?

- Methodological Answer : Cross-validate literature data by replicating reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Use control experiments to rule out side reactions (e.g., dehalogenation). Advanced characterization (XPS or -NMR) can confirm halogen retention in the product. Meta-analyses of kinetic data (Arrhenius parameters) may reconcile differences in catalytic turnover .

Q. What mechanistic insights explain competing pathways in the functionalization of the pyrrolidine-dione ring?

- Methodological Answer : Isotopic labeling (e.g., ) tracks carbonyl oxygen behavior during nucleophilic attacks. Computational studies (NEB simulations) map potential energy surfaces to distinguish between concerted vs. stepwise mechanisms. Transient intermediates (e.g., enolates) can be trapped using silylating agents and characterized via -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.